molecular formula C11H7F6N3 B1659355 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole CAS No. 646989-38-0

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole

Cat. No.: B1659355
CAS No.: 646989-38-0
M. Wt: 295.18 g/mol
InChI Key: NKKVVVGMEYEXGG-UHFFFAOYSA-N
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Description

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

The synthesis of 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-di(trifluoromethyl)phenyl hydrazine and 5-methyl-1H-1,2,3-triazole.

    Reaction Conditions: The hydrazine derivative is reacted with the triazole under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole involves its interaction with molecular targets and pathways:

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c1-6-5-18-19-20(6)9-3-7(10(12,13)14)2-8(4-9)11(15,16)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKVVVGMEYEXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381610
Record name 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646989-38-0
Record name 1-[3,5-di(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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